molecular formula C27H28N2O7 B11227987 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone

Cat. No.: B11227987
M. Wt: 492.5 g/mol
InChI Key: WMNGLTFJCWGVEO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a molecular formula of C26H26N2O7. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

Scientific Research Applications

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

What sets 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrobenzoyl groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C27H28N2O7/c1-17-5-6-19(13-23(17)29(31)32)27(30)28-12-11-18-14-25(34-3)26(35-4)15-22(18)24(28)16-36-21-9-7-20(33-2)8-10-21/h5-10,13-15,24H,11-12,16H2,1-4H3

InChI Key

WMNGLTFJCWGVEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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